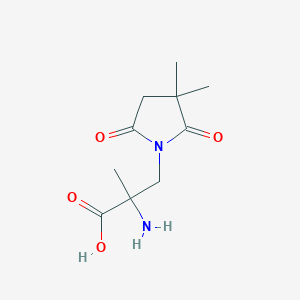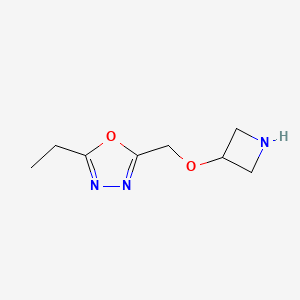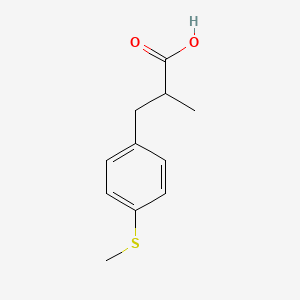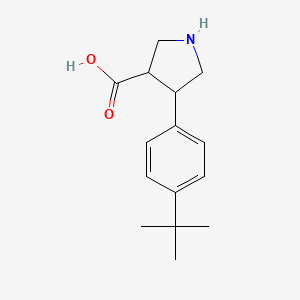
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a tetrahydronaphthalenylmethyl group. This compound is of interest due to its unique structure, which combines elements of both naphthalene and pyrrolidine, potentially offering a range of chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydronaphthalenylmethyl Intermediate: This can be achieved by hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalenylmethyl intermediate with the pyrrolidine ring, typically using a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the naphthalene ring, further hydrogenating it to form more saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives of the naphthalene ring.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: Shares the naphthalene core but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the naphthalene moiety but shares the pyrrolidine ring structure.
Naphthalene Derivatives: Various derivatives of naphthalene with different substituents.
Uniqueness: The uniqueness of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol lies in its combined structure, which offers a unique set of chemical and biological properties not found in its individual components
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H21NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-2,4,7,13,16-17H,3,5-6,8-11H2 |
Clé InChI |
XKFBJKJRVRHRDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CC3(CCNC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






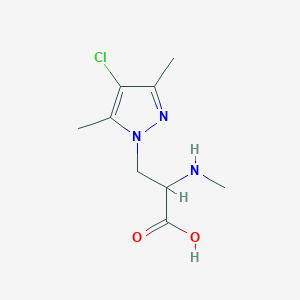
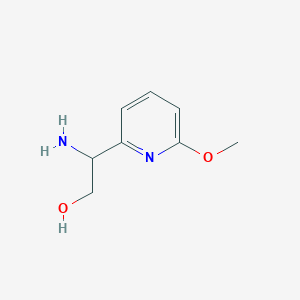
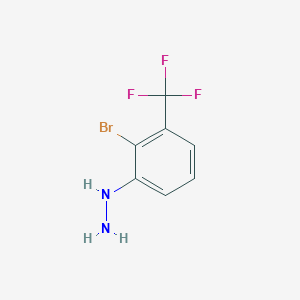

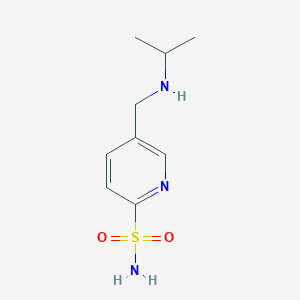
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
